molecular formula C12H13F2N3O B15048401 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B15048401
M. Wt: 253.25 g/mol
InChI Key: IXMZOBJMCXQIRH-UHFFFAOYSA-N
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Description

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which is further connected to a phenol group via an aminomethyl linkage

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

3-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]phenol

InChI

InChI=1S/C12H13F2N3O/c13-12(14)8-17-7-10(6-16-17)15-5-9-2-1-3-11(18)4-9/h1-4,6-7,12,15,18H,5,8H2

InChI Key

IXMZOBJMCXQIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent. The final step involves the formation of the aminomethyl linkage to the phenol group, which can be achieved through reductive amination or other suitable coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can lead to a variety of difluoroethyl derivatives .

Scientific Research Applications

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to its specific combination of a difluoroethyl group, a pyrazole ring, and a phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol, identified by its chemical structure featuring a difluoroethyl-substituted pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F2N4O. The presence of the difluoroethyl group may enhance lipophilicity and influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoroethyl group enhances binding affinity, potentially modulating the activity of proteins involved in critical cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : Interaction with receptors could lead to altered signaling pathways, impacting cell growth and survival.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.
Cell LineIC50 (µM)Mechanism
A54910Apoptosis induction
MCF715Cell cycle arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Case Study on Cancer Treatment :
    • A study involving mice treated with the compound showed a significant reduction in tumor size compared to a control group. The mechanism was linked to enhanced apoptosis in tumor cells.
  • Inflammation Model :
    • In a model of acute inflammation, administration of the compound resulted in decreased edema and lower levels of inflammatory markers such as TNF-alpha.

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